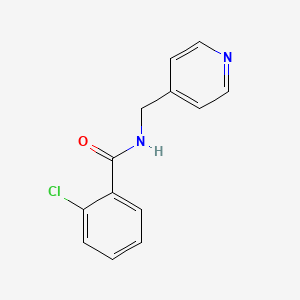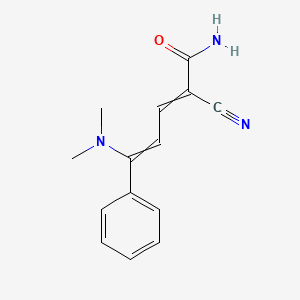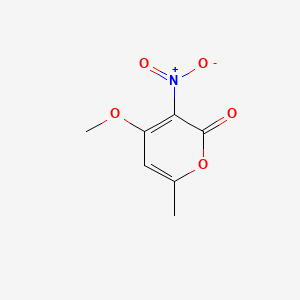
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- is an organic compound with the molecular formula C7H8O3 It is a derivative of pyranone, characterized by the presence of methoxy, methyl, and nitro functional groups
Métodos De Preparación
The synthesis of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methyl-2H-pyran-2-one.
Nitration Reaction: The introduction of the nitro group is achieved through a nitration reaction. This involves treating the starting material with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.
Análisis De Reacciones Químicas
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparación Con Compuestos Similares
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- can be compared with other similar compounds:
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2H-Pyran-2-one, 4-methoxy-6-styryl-: Contains a styryl group instead of a nitro group, leading to variations in its applications and properties.
2H-Pyran-2-one, 6-methyl-4-methoxy:
Propiedades
Número CAS |
54774-80-0 |
|---|---|
Fórmula molecular |
C7H7NO5 |
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
4-methoxy-6-methyl-3-nitropyran-2-one |
InChI |
InChI=1S/C7H7NO5/c1-4-3-5(12-2)6(8(10)11)7(9)13-4/h3H,1-2H3 |
Clave InChI |
SEVAYKDUQQGCNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


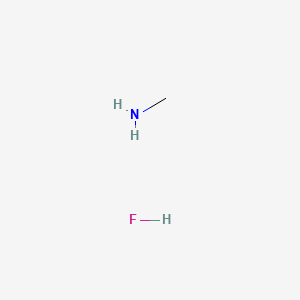


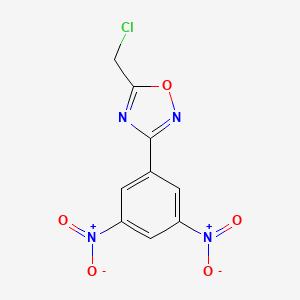

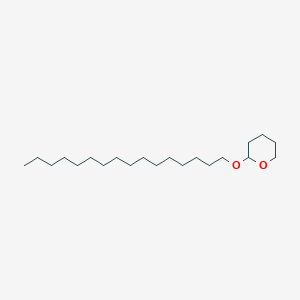
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
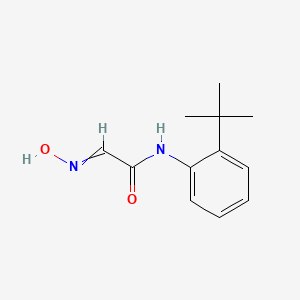
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
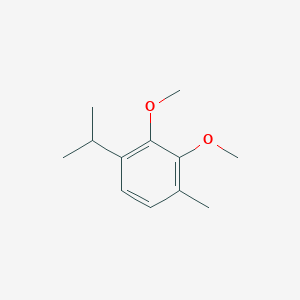

phosphaniumolate](/img/structure/B14626950.png)
